molecular formula C26H23NO4 B6009365 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde

4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde

Cat. No.: B6009365
M. Wt: 413.5 g/mol
InChI Key: YDHPBZNTXGKTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde, also known as PBOX-15, is a novel small molecule inhibitor that has been synthesized and studied for its potential use in cancer treatment. PBOX-15 is a member of the family of piperidine-based compounds that have been shown to have anti-tumor activity in various cancer cell lines.

Mechanism of Action

The mechanism of action of 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. This compound binds to the active site of the proteasome, preventing the degradation of proteins that are important for cell survival. This leads to the accumulation of toxic proteins in the cell, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cancer cells. It induces cell cycle arrest, apoptosis, and autophagy, which are all important mechanisms for inhibiting tumor growth. This compound has also been found to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde is its potency and selectivity for cancer cells. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the investigation of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, the potential use of this compound in other diseases, such as neurodegenerative disorders, is an area of interest for future research.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in various cancer cell lines. Its mechanism of action involves the inhibition of the proteasome, leading to the accumulation of toxic proteins in the cell and ultimately cell death. This compound has several advantages as a potential cancer therapy, including its potency and selectivity for cancer cells. However, there are also limitations to its use, including its poor solubility in water. Future research on this compound is focused on developing more potent and selective analogs, investigating its use in combination with other anti-cancer agents, and exploring its potential use in other diseases.

Synthesis Methods

The synthesis of 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde involves the reaction of 4-formylbenzaldehyde with 3-(4-phenoxybenzoyl)-1-piperidinylamine in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction, followed by a cyclization step to form the piperidine ring. The final product is purified by column chromatography to obtain a pure compound.

Scientific Research Applications

4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde has been studied extensively for its potential use as an anti-cancer agent. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to be effective in inhibiting the growth of cancer stem cells, which are responsible for tumor recurrence and drug resistance.

Properties

IUPAC Name

4-[3-(4-phenoxybenzoyl)piperidine-1-carbonyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-18-19-8-10-21(11-9-19)26(30)27-16-4-5-22(17-27)25(29)20-12-14-24(15-13-20)31-23-6-2-1-3-7-23/h1-3,6-15,18,22H,4-5,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHPBZNTXGKTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C=O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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